molecular formula C8H8N2O5 B14859189 (6-Methoxy-4-nitropyridin-2-YL)acetic acid

(6-Methoxy-4-nitropyridin-2-YL)acetic acid

Cat. No.: B14859189
M. Wt: 212.16 g/mol
InChI Key: MCQIKBCLTCPOGU-UHFFFAOYSA-N
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Description

(6-Methoxy-4-nitropyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol . This compound is characterized by the presence of a methoxy group at the 6th position, a nitro group at the 4th position, and an acetic acid moiety attached to the 2nd position of a pyridine ring. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-4-nitropyridin-2-YL)acetic acid can be achieved through various synthetic routesThe nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to avoid over-nitration .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Substitution reactions may require reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to activate the carboxyl group for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-4-nitropyridin-2-YL)acetic acid.

    Reduction: Formation of (6-Methoxy-4-aminopyridin-2-YL)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Methoxy-4-nitropyridin-2-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methoxy-4-nitropyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxy-4-nitropyridin-2-YL)acetic acid is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

2-(6-methoxy-4-nitropyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8N2O5/c1-15-7-4-6(10(13)14)2-5(9-7)3-8(11)12/h2,4H,3H2,1H3,(H,11,12)

InChI Key

MCQIKBCLTCPOGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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